REACTION_CXSMILES
|
[CH2:1]1[C:6]2[O:7][C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:5]=2[CH2:4][CH2:3][N:2]1C(OC)=O>Cl>[CH2:1]1[C:6]2[O:7][C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:5]=2[CH2:4][CH2:3][NH:2]1
|
Name
|
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1N(CCC2=C1OC1=C2C=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3 (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=C1OC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |